MMP Substrate III, Fluorogenic

Description

Overview of Matrix Metalloproteinase (MMP) Family and Their Proteolytic Roles in Biological Processes

The matrix metalloproteinases (MMPs) constitute a significant family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM) and the processing of various bioactive molecules. nih.govmdpi.comwikipedia.org These enzymes, also known as matrixins, are part of the larger metzincin superfamily of proteases. wikipedia.org The MMP family is extensive, with over 20 members identified in humans, each exhibiting a degree of specificity for different ECM components. researchgate.net Their substrates include collagens, gelatin, laminin, fibronectin, and proteoglycans. nih.govcloud-clone.com

MMPs are integral to numerous physiological processes, including embryonic development, morphogenesis, tissue remodeling, and wound healing. mdpi.comwikipedia.orgresearchgate.netresearchgate.net They are synthesized as inactive zymogens, or pro-MMPs, which require proteolytic cleavage of a pro-peptide domain for activation. wikipedia.orgresearchgate.net This activation is a critical regulatory step, often mediated by other proteases like serine proteases or even other MMPs. nih.gov The activity of MMPs is further controlled by endogenous tissue inhibitors of metalloproteinases (TIMPs). mdpi.com

The proteolytic activity of MMPs is not only essential for normal tissue homeostasis but is also implicated in a wide array of pathological conditions when dysregulated. mdpi.com For instance, excessive MMP activity is associated with the progression of diseases such as arthritis, cancer metastasis, and cardiovascular diseases. nih.govwikipedia.orgresearchgate.net Specifically, MMP-2 and MMP-9 are linked to cancer metastasis, while MMP-1 is significant in rheumatoid arthritis and osteoarthritis. wikipedia.org Given their central role in both health and disease, MMPs are a major focus of biomedical research and a target for therapeutic intervention. nih.gov

Rationale for Utilizing Fluorogenic Substrates in Enzymatic Activity Assessment

The assessment of enzyme activity is fundamental to understanding biological processes and for the screening of potential therapeutic inhibitors. Fluorogenic substrates have emerged as powerful tools in this regard due to their high sensitivity and suitability for continuous, real-time monitoring of enzymatic reactions. awi.denih.gov These substrates are typically non-fluorescent or have their fluorescence quenched in their intact state. awi.de Upon enzymatic cleavage, a fluorophore is released or dequenched, resulting in a measurable increase in fluorescence. awi.denih.gov

The primary mechanism employed by many fluorogenic MMP substrates is Förster Resonance Energy Transfer (FRET). nih.govmerckmillipore.com In a FRET substrate, a fluorophore (donor) and a quencher (acceptor) are attached to a peptide sequence that is specifically recognized and cleaved by the target MMP. nih.govmerckmillipore.com When the substrate is intact, the close proximity of the quencher to the fluorophore results in the absorption of the fluorophore's emitted energy, thus quenching the fluorescence. acs.org Enzymatic hydrolysis of the peptide backbone separates the fluorophore from the quencher, leading to a significant increase in fluorescence intensity. nih.govacs.org

This method offers several advantages over traditional enzyme assays like ELISA and zymography. nih.gov It allows for the direct and continuous measurement of enzyme kinetics, providing rapid and convenient evaluation of protease activity. nih.govresearchgate.net The high sensitivity of fluorogenic assays makes them ideal for detecting low levels of enzyme activity and for high-throughput screening of enzyme inhibitors. awi.denih.gov Furthermore, the use of specific peptide sequences can confer a high degree of selectivity for particular MMPs. pnas.org

Evolution of Fluorogenic Substrates for Matrix Metalloproteinase Activity Profiling

The development of fluorogenic substrates for MMPs has been an area of active research, driven by the need for more sensitive and specific tools to study their activity. nih.gov Early fluorogenic substrates were developed based on peptide sequences derived from the natural cleavage sites of MMPs in ECM proteins. nih.gov One of the first such substrates was Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, which was cleaved by MMP-1 and MMP-2. nih.gov

Subsequent research focused on optimizing the peptide sequence and the fluorophore-quencher pair to enhance sensitivity and specificity. nih.govacs.org Various fluorophores have been employed, including 7-methoxycoumarin-4-acetyl (Mca), 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and fluorescein (B123965) isothiocyanate (FITC), paired with quenchers like 2,4-dinitrophenyl (Dnp) and 4-(4-dimethylaminophenylazo)benzoic acid (Dabcyl). nih.govmerckmillipore.comcaymanchem.comtandfonline.com For instance, the Mca/Dnp pair has been widely used in substrates for various MMPs, including MMP-3. caymanchem.com The substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (where Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl) is hydrolyzed by several MMPs, including MMP-3, MMP-8, and MMP-12. nih.gov

A significant advancement in the field was the creation of fluorogenic triple-helical substrates that mimic the structure of native collagen. tandfonline.comacs.org These substrates are particularly useful for studying the activity of collagenolytic MMPs and understanding the mechanisms of collagen degradation. acs.orgspringernature.com

MMP Substrate III, Fluorogenic, with its DABCYL/EDANS FRET pair, represents a well-characterized and highly sensitive tool for the detection of MMP activity. merckmillipore.comcpcscientific.com It is a peptide substrate with a Gly-Leu cleavable bond, and it has been shown to be a substrate for several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9. merckmillipore.comcpcscientific.comsigmaaldrich.com The high kcat/Km values for these enzymes indicate that it is an efficient substrate, allowing for sensitive detection of their activity in various biological samples, including synovial fluid and culture medium. merckmillipore.comcpcscientific.com

Detailed Research Findings on this compound

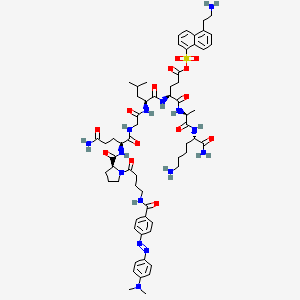

This compound, is a highly soluble and sensitive FRET-based peptide substrate used for the detection of MMP activity. merckmillipore.comcpcscientific.com Its design incorporates the fluorophore EDANS and the quencher DABCYL. merckmillipore.com The peptide sequence is DABCYL-GABA-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH2. cpcscientific.com The cleavage of the Gly-Leu bond by MMPs separates the EDANS and DABCYL, leading to an increase in fluorescence. merckmillipore.com

The excitation and emission wavelengths for the resulting fluorescence are approximately 340 nm and 485 nm, respectively. merckmillipore.comcpcscientific.com This substrate is particularly useful for measuring MMP activity in complex biological fluids due to its high emission wavelength. cpcscientific.com

Kinetic studies have determined the catalytic efficiency (kcat/Km) of various MMPs for this substrate at 37°C and pH 7.6. merckmillipore.comcpcscientific.com These values demonstrate the substrate's utility for assaying a range of MMPs.

| MMP | kcat/Km (M-1s-1) | Reference |

|---|---|---|

| MMP-1 | 21,000 | merckmillipore.comcpcscientific.com |

| MMP-2 | 619,000 | merckmillipore.comcpcscientific.com |

| MMP-3 | 40,000 | merckmillipore.comcpcscientific.com |

| MMP-9 | 206,000 - 209,000 | merckmillipore.comcpcscientific.com |

Structure

2D Structure

Properties

IUPAC Name |

[5-(2-aminoethyl)naphthalen-1-yl]sulfonyl (4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H87N15O14S/c1-38(2)36-50(62(88)73-49(61(87)70-39(3)58(84)72-47(57(67)83)15-6-7-32-64)28-30-56(82)92-93(90,91)52-17-9-13-45-40(31-33-65)12-8-14-46(45)52)71-54(80)37-69-60(86)48(27-29-53(66)79)74-63(89)51-16-11-35-78(51)55(81)18-10-34-68-59(85)41-19-21-42(22-20-41)75-76-43-23-25-44(26-24-43)77(4)5/h8-9,12-14,17,19-26,38-39,47-51H,6-7,10-11,15-16,18,27-37,64-65H2,1-5H3,(H2,66,79)(H2,67,83)(H,68,85)(H,69,86)(H,70,87)(H,71,80)(H,72,84)(H,73,88)(H,74,89)/t39-,47-,48-,49-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGNTKLGZGISLF-HPRKGXSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H87N15O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design Principles and Molecular Mechanisms of Mmp Substrate Iii, Fluorogenic

Peptide Sequence Architecture and Enzymatic Cleavage Site Recognition

The effectiveness of MMP Substrate III, Fluorogenic, hinges on its peptide sequence, which is engineered to be an attractive target for MMP enzymes.

Strategic Amino Acid Sequence Design for this compound

This compound, also known as TNO211, has the sequence DABCYL-GABA-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH2. nih.govcpcscientific.comsigmaaldrich.com The core of this design is the Gly-Leu bond, which serves as the specific cleavage site for several MMPs. nih.govsigmaaldrich.com The selection of this particular dipeptide sequence is critical, as it is recognized and hydrolyzed by enzymes such as MMP-1, MMP-2, MMP-3, and MMP-9. caymanchem.com The surrounding amino acids, Pro-Gln and Glu-Ala-Lys, are not merely placeholders but contribute to the substrate's specificity and kinetic properties. For instance, the inclusion of a gamma-aminobutyric acid (GABA) spacer between the quencher (DABCYL) and the peptide sequence helps to optimize the quenching efficiency in the uncleaved state. cpcscientific.com

The kinetic efficiency (kcat/Km) of this compound, varies for different MMPs, highlighting the nuanced interactions between the substrate and the enzyme's active site. For example, at pH 7.6 and 37°C, the kcat/Km values are reported as 619,000 M⁻¹s⁻¹ for MMP-2, 209,000 M⁻¹s⁻¹ for MMP-9, 40,000 M⁻¹s⁻¹ for MMP-3, and 21,000 M⁻¹s⁻¹ for MMP-1. cpcscientific.comsigmaaldrich.comsigmaaldrich.com These differences in catalytic efficiency underscore the importance of the peptide sequence in dictating substrate preference among the MMP family.

Mimicry of Endogenous Substrate Cleavage Motifs in Research Applications

The design of fluorogenic MMP substrates often mimics the cleavage sites found in natural MMP substrates like collagen. researchgate.netnih.gov By replicating these endogenous motifs, researchers can create tools to study the specific activities of different MMPs. For example, some substrates are designed based on the consensus cleavage sequences derived from types I-III collagen. researchgate.net The peptide sequence in this compound, while not a direct copy of a collagen sequence, incorporates a cleavage motif that is broadly recognized by several collagen-degrading MMPs. This mimicry allows for the investigation of MMP activity in complex biological samples, such as synovial fluid and cell culture media, providing insights into the roles of these enzymes in both physiological and pathological processes. nih.gov The use of such substrates has been instrumental in characterizing the differences in substrate specificity among MMPs and in the development of more selective substrates. nih.govnih.gov

Fluorescence Resonance Energy Transfer (FRET) Mechanism of this compound

The ability to detect MMP activity in real-time is made possible by the FRET mechanism incorporated into the substrate's design.

Selection and Placement of Fluorophore-Quencher Pairs (e.g., EDANS/Dabcyl, Mca/Dnp)

This compound, utilizes the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid) pair as the fluorophore and quencher, respectively. nih.govsigmaaldrich.comcaymanchem.com EDANS is a fluorescent donor with excitation and emission maxima around 340 nm and 485 nm, respectively. cpcscientific.comcaymanchem.com Dabcyl is a non-fluorescent quencher that has a broad absorption spectrum overlapping with the emission spectrum of EDANS, making it an efficient energy acceptor. nih.gov

The strategic placement of this pair is crucial for the FRET mechanism. In the intact substrate, the Dabcyl group is attached to the N-terminus (via a GABA spacer), while the EDANS group is attached to the side chain of a glutamic acid residue within the peptide sequence. cpcscientific.com This proximity ensures that the energy from the excited EDANS molecule is transferred to the Dabcyl molecule, resulting in quenching of the fluorescence. tandfonline.com

Other commonly used FRET pairs in MMP substrates include Mca ((7-methoxycoumarin-4-yl)acetyl) as the fluorophore and Dnp (2,4-dinitrophenyl) as the quencher. nih.govmedchemexpress.comrndsystems.com Mca has a high quantum yield and its fluorescence is efficiently quenched by Dnp. nih.gov The choice of the FRET pair can influence the sensitivity and spectral properties of the assay. For instance, the relatively high emission wavelength of EDANS allows for convenient measurement of MMP activity in complex biological media with reduced interference from background fluorescence. cpcscientific.com

Principles of Intramolecular Fluorescence Quenching and Proteolysis-Induced Signal Generation

In the uncleaved state of this compound, the close proximity of the EDANS fluorophore and the Dabcyl quencher allows for efficient FRET to occur. tandfonline.com When the substrate is excited at the appropriate wavelength (around 340 nm), the energy absorbed by EDANS is non-radiatively transferred to Dabcyl, preventing the emission of light. This results in a low fluorescence signal. tandfonline.com

Upon enzymatic cleavage of the Gly-Leu bond by an MMP, the peptide is fragmented. nih.govcaymanchem.com This separation of the EDANS-containing fragment from the Dabcyl-containing fragment disrupts the FRET process. tandfonline.com The liberated EDANS is no longer in close enough proximity to the Dabcyl quencher for efficient energy transfer to occur. Consequently, the excited EDANS molecule returns to its ground state by emitting a photon, leading to a significant increase in fluorescence intensity at around 485 nm. cpcscientific.comtandfonline.com The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the MMP enzyme. tandfonline.com This principle allows for the continuous and sensitive monitoring of MMP activity.

Conformational Dynamics Influencing Enzymatic Susceptibility of Fluorogenic Substrates

Research on triple-helical peptide (THP) substrates, which mimic the structure of collagen, has shown that the thermal stability of the substrate can affect its rate of hydrolysis by MMPs. nih.govspringernature.com Generally, an increase in the stability of the triple-helical structure leads to a decrease in the efficiency of cleavage. springernature.com This suggests that a certain degree of conformational flexibility is required for the enzyme to effectively bind and cleave the substrate.

Methodological Applications of Mmp Substrate Iii, Fluorogenic in Protease Research

Continuous Fluorimetric Assay Development and Optimization

Continuous fluorimetric assays are invaluable for the rapid and convenient kinetic evaluation of proteases. nih.govresearchgate.netspringernature.com The use of fluorogenic substrates like MMP Substrate III, Fluorogenic, allows for real-time monitoring of enzyme activity, a significant advantage over endpoint assays. nih.govspringernature.com

This compound, is effectively used for the real-time, quantitative monitoring of MMP activity in solution. nih.govnih.govcapes.gov.br Its design allows for the continuous measurement of fluorescence increase as the substrate is hydrolyzed by MMPs. nih.gov This provides a direct correlation between the rate of fluorescence change and the enzymatic activity present in the sample. nih.govnih.gov The substrate has been successfully employed to measure the activity of various MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9, in diverse biological media such as synovial fluid and cell culture medium. merckmillipore.comcpcscientific.comsigmaaldrich.com The ability to monitor activity in real-time is crucial for studying the dynamic nature of MMP regulation and function. nih.gov For instance, it has been used to observe stimulated MMP activity in response to growth factors in mammary epithelial cells and to investigate the influence of biophysical cues, such as hydrogel rigidity, on the MMP activity of human mesenchymal stem cells. nih.govnih.gov

The kinetic parameters of this compound, have been characterized for several MMPs, highlighting its differential sensitivity. The catalytic efficiency (kcat/Km) values demonstrate its high specificity for certain MMPs.

Table 1: Catalytic Efficiency (kcat/Km) of this compound for Various MMPs

| MMP Family Member | kcat/Km (M⁻¹s⁻¹) |

|---|---|

| MMP-1 | 21,000 |

| MMP-2 | 619,000 |

| MMP-3 | 40,000 |

| MMP-9 | 206,000 |

Data represents values at 37°C and pH 7.6. merckmillipore.comsigmaaldrich.com

A key advantage of this compound is its high sensitivity, which is crucial for detecting low levels of MMP activity often found in biological samples. merckmillipore.com The choice of the EDANS fluorophore and DABCYL quencher pair contributes to this sensitivity, as does the relatively high emission wavelength of EDANS, which minimizes interference from complex biological media. cpcscientific.com The optimization of assay conditions, such as substrate and enzyme concentrations, is critical for maximizing the signal-to-noise ratio. f6publishing.com The substrate's solubility in assay buffers at concentrations exceeding the Michaelis constant (KM) allows for accurate determination of kinetic parameters. nih.gov The use of specific fluorophore/quencher pairs like 5-FAM and QXL™ 520 in other fluorogenic substrates has also been shown to improve assay sensitivity by reducing interference from the autofluorescence of test compounds and cellular components. cosmobio.co.jp

Real-time Monitoring of Matrix Metalloproteinase Activity in Solution

High-Throughput Screening (HTS) Methodologies for MMP Modulators

The characteristics of this compound, make it well-suited for high-throughput screening (HTS) applications aimed at identifying molecules that can modulate MMP activity. nih.govspringernature.comresearchgate.net

Fluorogenic substrates are widely used in HTS to screen for both inhibitors and activators of MMPs. researchgate.netnih.gov The continuous nature of the assay allows for rapid assessment of a large number of compounds. nih.govspringernature.com In a typical inhibitor screening assay, the substrate is incubated with the target MMP in the presence of test compounds, and a reduction in the rate of fluorescence increase indicates inhibitory activity. nih.govnih.gov This approach has been successfully used to screen for inhibitors of various MMPs, including MT1-MMP, in formats that mimic the tumor microenvironment. nih.gov The substrate's specificity allows for the targeted screening of inhibitors against particular MMPs. merckmillipore.comsigmaaldrich.com

Conversely, the same principle can be applied to screen for MMP activators, where an increase in the fluorescence signal compared to a control would indicate activation of the enzyme. The development of specific fluorogenic substrates has been instrumental in enabling HTS for MMP modulators. researchgate.net

The simplicity and continuous readout of assays using this compound, lend themselves well to automation and miniaturization, which are essential for high-volume research. nih.govnih.gov These assays can be readily adapted to microplate formats (e.g., 96-well or 384-well plates), allowing for the simultaneous screening of thousands of compounds. nih.gov Automation of liquid handling and fluorescence reading further increases the throughput and reproducibility of these screens. The ability to perform these assays in small volumes reduces the consumption of expensive reagents, such as the enzyme and substrate, making large-scale screening more cost-effective. tandfonline.com The combination of fluorogenic substrates with 3D tumor spheroid models and automated analysis software provides a powerful platform for rapidly screening potential anti-cancer therapeutics that target MMPs. nih.gov

Application in Screening for MMP Inhibitors and Activators

Comparative Analysis with Conventional MMP Activity Assays

While fluorogenic substrate assays offer many advantages, it is important to consider them in the context of other conventional methods for measuring MMP activity.

Gelatin Zymography: This technique is highly sensitive for detecting the gelatinases MMP-2 and MMP-9 and can distinguish between the pro- and active forms of the enzymes based on their molecular weight. tandfonline.comtandfonline.comoup.com However, it is a semi-quantitative, endpoint assay that is not suitable for continuous monitoring or high-throughput screening due to its time-consuming nature. acs.orgjove.com In some instances, fluorogenic peptide zymography has shown even greater sensitivity than traditional gelatin zymography. tandfonline.comjove.com While zymography provides information on the presence of specific MMPs, fluorogenic assays directly measure their enzymatic activity in real-time. nih.govnih.gov

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a common immunoassay used to quantify the total amount of a specific MMP protein in a sample. tandfonline.comscispace.com It is highly specific and sensitive. tandfonline.com However, a major limitation is that it does not distinguish between the active enzyme, the inactive pro-enzyme (zymogen), or the enzyme bound to its natural inhibitors (TIMPs). nih.govscispace.com Therefore, ELISA measures protein presence, not necessarily enzymatic activity. nih.gov In contrast, fluorogenic substrate assays directly quantify the functional activity of the enzyme. nih.gov

Radiometric Assays: These assays use radiolabeled natural substrates, such as collagen, and measure the release of soluble radioactive fragments upon cleavage by MMPs. acs.orgtandfonline.com They are sensitive but involve the handling of radioactive materials and are not easily adaptable to a continuous or high-throughput format. acs.org

Table 2: Comparison of MMP Activity Assays

| Assay Method | Principle | Advantages | Limitations |

|---|---|---|---|

| This compound Assay | FRET-based cleavage of a synthetic peptide | Real-time, continuous monitoring; high sensitivity; suitable for HTS; quantitative. merckmillipore.comnih.govnih.govnih.gov | Can be costly; potential for interference from colored or fluorescent compounds. tandfonline.com |

| Gelatin Zymography | Electrophoretic separation followed by in-gel substrate degradation | High sensitivity for gelatinases; distinguishes pro- and active forms. tandfonline.comtandfonline.comoup.com | Semi-quantitative; endpoint assay; not suitable for HTS; limited to certain MMPs. acs.orgjove.com |

| ELISA | Antibody-based detection of MMP protein | High specificity and sensitivity for protein quantification. tandfonline.comscispace.com | Does not measure enzyme activity; cannot distinguish between active, pro-, and inhibited forms. nih.govscispace.com |

| Radiometric Assays | Measurement of radiolabeled substrate cleavage | Sensitive. acs.orgtandfonline.com | Involves radioactivity; not continuous; not ideal for HTS. acs.org |

Benchmarking against Zymography and Immunoassays in Research Settings

In the field of protease research, the selection of an appropriate assay is critical for obtaining accurate and relevant data. Fluorogenic substrates, such as this compound, offer a distinct methodology for measuring enzyme activity, which can be benchmarked against more traditional methods like zymography and immunoassays (e.g., ELISA). Each technique presents a unique set of capabilities and limitations.

Zymography is an electrophoretic technique that separates proteases based on molecular weight within a polyacrylamide gel containing a copolymerized substrate, most commonly gelatin or casein. tandfonline.comtandfonline.com Following electrophoresis, the proteases are renatured and digest the substrate, creating clear bands against a stained background. Gelatin zymography is recognized for its high sensitivity in detecting gelatinases like MMP-2 and MMP-9. tandfonline.comacs.org Research has shown it can serve as a "gold standard" for comparing the sensitivity of newer methods for these specific enzymes. tandfonline.com However, zymography has several drawbacks; it is generally time-consuming, can be cumbersome to perform, and is not well-suited for high-throughput screening. acs.org While it can differentiate between the pro-enzyme and active forms of a protease based on their different molecular weights, its substrate specificity is limited. tandfonline.com For instance, gelatin zymography may not be suitable for detecting the activity of other MMPs, such as MMP-13. acs.org In contrast, newer fluorescent substrate zymography techniques can detect a broader array of proteases than traditional methods. tandfonline.comjove.com

Immunoassays , such as the enzyme-linked immunosorbent assay (ELISA), utilize specific antibodies to detect and quantify the amount of a particular MMP protein. These assays can be highly sensitive and specific for different MMP subtypes. tandfonline.comtandfonline.com However, a significant limitation of standard immunoassays is their inability to differentiate between the catalytically active form of an MMP and its inactive zymogen or inhibitor-bound complex. tandfonline.comscispace.com Immunoassays measure the total protein concentration, not its enzymatic function, which is a critical distinction in studies where protease activity is the key biological event. scispace.com To overcome this, hybrid methods have been developed, such as solid-phase activity assays, which use a capture antibody to immobilize a specific MMP, followed by the application of a fluorogenic substrate to exclusively measure the activity of the captured active enzyme. nih.gov

Fluorogenic Substrate Assays , using compounds like this compound, directly measure enzyme activity in real-time. nih.govresearchgate.net The substrate consists of a short peptide sequence specific for MMP cleavage, flanked by a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorophore's signal through Fluorescence Resonance Energy Transfer (FRET). researchgate.net Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that is directly proportional to the rate of proteolysis. scispace.comnih.gov This method provides a direct, quantitative measure of enzymatic activity. While some fluorogenic substrates can be cleaved by multiple related proteases, highly specific peptide sequences can be designed to improve selectivity. acs.orgresearchgate.net

The following table provides a comparative overview of these three methodologies.

| Feature | Fluorogenic Substrate Assay (e.g., MMP Substrate III) | Zymography | Immunoassay (e.g., ELISA) |

| Principle | Cleavage of a FRET peptide substrate leads to increased fluorescence. researchgate.net | Proteolytic degradation of a substrate copolymerized in a gel after protein separation. tandfonline.com | Antibody-based detection of total protein antigen. tandfonline.com |

| Primary Output | Rate of fluorescence increase (kinetic data). nih.gov | Clear bands on a stained gel corresponding to molecular weight. tandfonline.com | Signal (e.g., colorimetric, chemiluminescent) proportional to total protein amount. tandfonline.com |

| Quantitation | Highly quantitative; allows for kinetic analysis (kcat/Km). nih.govresearchgate.net | Semi-quantitative; based on band intensity. tandfonline.com | Quantitative; measures total protein concentration. tandfonline.com |

| Active vs. Inactive | Measures only active enzyme capable of cleaving the substrate. scispace.com | Can distinguish pro and active forms by molecular weight differences. tandfonline.com | Typically measures total protein (active, pro-enzyme, and complexed forms). tandfonline.comscispace.com |

| Throughput | High-throughput compatible (e.g., 96-well plates). acs.orgnih.gov | Low throughput; labor-intensive. acs.org | High-throughput compatible. tandfonline.com |

| Real-time Analysis | Yes, allows for continuous monitoring. scispace.com | No, endpoint analysis after incubation. tandfonline.com | No, endpoint analysis. |

Advantages of Fluorogenic Methods for Quantitative MMP Activity Measurement

Fluorogenic methods, which employ substrates like this compound, have become indispensable tools in protease research due to several key advantages, particularly for the quantitative assessment of MMP activity.

One of the primary benefits is the ability to perform continuous, real-time measurements of enzyme kinetics. scispace.comnih.gov As the substrate is cleaved, the resulting increase in fluorescence can be monitored continuously using a fluorometer or microplate reader. This provides immediate kinetic data, allowing researchers to determine initial reaction velocities and study the influence of inhibitors or activators on enzyme activity dynamically. researchgate.net

These assays are inherently quantitative . The rate of fluorescence increase is directly proportional to the enzymatic activity under specific conditions, allowing for precise quantification of active protease in a sample. scispace.comnih.gov This enables the determination of important kinetic parameters such as Kcat and Km, providing deeper insights into enzyme efficiency and substrate specificity. nih.gov this compound, for example, has defined kcat/Km values for various MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9. cpcscientific.com

The methodology is characterized by high sensitivity . Fluorogenic assays can detect very low concentrations of active enzymes, in some cases reaching picomolar levels (less than 1 ng/mL). nih.gov This sensitivity is crucial when analyzing biological samples where active proteases may be present in minute quantities.

Furthermore, fluorogenic assays are readily adaptable to high-throughput screening (HTS) formats. acs.orgnih.gov The simple "mix-and-read" protocol can be performed in 96-well or 384-well microplates, enabling the rapid analysis of a large number of samples simultaneously. This makes them ideal for screening compound libraries for potential MMP inhibitors, a critical step in drug discovery. scispace.comnih.gov

Finally, there is a high degree of specificity that can be engineered into the assay. While some MMPs have overlapping substrate specificities due to structural homology, the peptide sequence within the fluorogenic substrate can be tailored to be preferentially cleaved by a specific MMP, thereby increasing the selectivity of the assay. acs.orgnih.gov This allows for the targeted measurement of individual MMP activities even within complex biological mixtures like cell culture media or synovial fluid. researchgate.netcpcscientific.com

The table below summarizes the principal advantages of using fluorogenic substrates for MMP activity measurement.

| Advantage | Description |

| Quantitative Analysis | The fluorescence signal is directly proportional to substrate cleavage, allowing for precise measurement of enzyme activity and determination of kinetic constants (Kcat/Km). scispace.comnih.gov |

| Real-Time Monitoring | Enables continuous tracking of the proteolytic reaction, providing immediate kinetic data without stopping the reaction. nih.govresearchgate.net |

| High Sensitivity | Capable of detecting low concentrations of active proteases, often in the picomolar range. nih.gov |

| High-Throughput Capability | Easily automated and adapted for microplate formats, facilitating the rapid screening of many samples or potential inhibitors. acs.orgscispace.com |

| Specificity | Peptide sequences can be designed for selective cleavage by specific MMPs, allowing for targeted activity measurements. acs.orgnih.gov |

| Convenience | The assays are typically rapid and involve fewer steps compared to methods like zymography, improving workflow efficiency. acs.org |

Substrate Specificity and Enzyme Kinetic Characterization in Academic Investigations

Isoform Selectivity Profile of MMP Substrate III, Fluorogenic

This compound, exhibits a distinct profile of reactivity across different MMP isoforms and other classes of proteases. This selectivity is a critical aspect of its application, as it dictates the types of biological questions the substrate can be used to address.

Specificity Constants (kcat/Km) for Canonical Matrix Metalloproteinases (e.g., MMP-1, MMP-2, MMP-3, MMP-9, MMP-13, MMP-14)

This substrate is readily cleaved by numerous MMPs, with MMP-2 and MMP-9 generally showing high rates of turnover. researchgate.net To a lesser extent, MMP-1, MMP-3, and MMP-13 also hydrolyze this substrate. researchgate.net For a highly soluble version of a fluorogenic MMP substrate, reported kcat/Km values were 619.0 M⁻¹s⁻¹ for MMP-2, 209.0 M⁻¹s⁻¹ for MMP-9, 40.0 M⁻¹s⁻¹ for MMP-3, and 21.0 M⁻¹s⁻¹ for MMP-1. cpcscientific.com Another fluorogenic substrate, with the sequence MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2, is reported to be a sensitive substrate for MMP-2 with a kcat/Km of 6.3 x 10⁵ M⁻¹s⁻¹. cpcscientific.comsigmaaldrich.com

The design of fluorogenic substrates has evolved to enhance selectivity. For instance, the substrate NFF-3 (Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2) was developed to be rapidly hydrolyzed by MMP-3 (kcat/Km = 218,000 s⁻¹ M⁻¹) but significantly slower by MMP-9, and with no significant hydrolysis by MMP-1 and MMP-2. nih.gov This highlights the potential for creating highly selective tools for studying individual MMPs. Similarly, a specific fluorogenic substrate for MMP-13 exhibits a kcat/Km value of 1.09 x 10⁶ M⁻¹s⁻¹. cpcscientific.com

Elongating the peptide sequence of a substrate can also impact its specificity. For example, the substrate FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), an elongated version of a common MMP substrate, shows increased specificity constants for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14). medchemexpress.comresearchgate.net

Specificity Constants of Various Fluorogenic MMP Substrates for Canonical MMPs

| Substrate | MMP Isoform | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Fluorogenic MMP Substrate | MMP-1 | 21.0 | cpcscientific.com |

| Fluorogenic MMP Substrate | MMP-2 | 619.0 | cpcscientific.com |

| Fluorogenic MMP Substrate | MMP-3 | 40.0 | cpcscientific.com |

| Fluorogenic MMP Substrate | MMP-9 | 209.0 | cpcscientific.com |

| MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 | MMP-2 | 6.3 x 10⁵ | cpcscientific.comsigmaaldrich.com |

| NFF-3 | MMP-3 | 218,000 | nih.gov |

| NFF-3 | MMP-9 | 10,100 | nih.gov |

| Specific MMP-13 Substrate | MMP-13 | 1.09 x 10⁶ | cpcscientific.com |

Differential Hydrolysis by Non-MMP Proteases and Specificity Considerations (e.g., ADAMs, Trypsin, Factor Xa)

A crucial consideration for the use of this compound is its potential for cleavage by proteases outside the MMP family. This is particularly relevant when assaying complex biological samples that contain a mixture of enzymes. For example, some fluorogenic MMP substrates are not processed by the ADAM (A Disintegrin and Metalloproteinase) family of metalloproteinases, which enhances their utility in distinguishing MMP activity. biozyme-inc.com

However, other proteases can exhibit activity towards these substrates. For example, the selective MMP-3 substrate NFF-3 is also cleaved by trypsin, hepatocyte growth factor activator, and factor Xa. medchemexpress.commedchemexpress.com This underscores the importance of using specific inhibitors to confirm that the observed activity is indeed from the MMP of interest, especially in complex biological fluids. nih.gov

Impact of Peptide Sequence Modifications on Substrate Selectivity

The specificity of fluorogenic MMP substrates is highly dependent on their peptide sequence. Researchers have systematically modified these sequences to enhance selectivity for particular MMPs. The length of the amino acid sequence around the cleavage site is a significant factor in enzyme recognition. nih.gov For example, a hexapeptide was found to have a much higher specificity (kcat/Km ~ 2.4±0.1×10⁴ M⁻¹s⁻¹) for MMP-2 and MMP-9 compared to shorter sequences (kcat/Km ~ 4.4±0.2×10² M⁻¹s⁻¹). nih.gov

The introduction of non-natural amino acids, such as peptoids (N-substituted glycines), into the peptide sequence has also been explored to modulate MMP specificity. biorxiv.orgbiorxiv.org Studies have shown that peptoid residues are well-tolerated at various positions within the substrate and can influence the rate of cleavage by different MMPs. biorxiv.org For instance, peptoid substitutions at the P1 position can lead to significant differences in catalytic efficiency for different MMPs, with MMP-13, MMP-2, and MMP-9 showing more tolerance than MMP-1 and MMP-8. biorxiv.org

Furthermore, the addition of specific residues can enhance substrate properties. Incorporating arginine at certain positions has been shown to improve both enzyme activity and substrate solubility. nih.govacs.org These targeted modifications are a key strategy in developing more selective and effective fluorogenic substrates for studying individual MMPs. rsc.org

Quantitative Enzyme Kinetic Studies using this compound

This compound is a cornerstone for quantitative studies of enzyme kinetics, allowing for the precise determination of key enzymatic parameters and providing insights into reaction mechanisms.

Determination of Michaelis-Menten Parameters (kcat, Km)

The continuous nature of the fluorogenic assay allows for the straightforward determination of Michaelis-Menten parameters, kcat (the turnover number) and Km (the Michaelis constant), which together describe the kinetics of an enzyme-catalyzed reaction. By measuring the initial reaction velocity at various substrate concentrations, a saturation curve can be generated, from which kcat and Km can be calculated. nih.gov

For example, kinetic analysis of a fluorogenic triple-helical peptide (fTHP-3) hydrolyzed by MMP-1 yielded a kcat of 0.080 s⁻¹ and a Km of 61.2 μM. nih.govacs.org The turnover number (kcat) is a direct measure of the catalytic activity of the enzyme under saturating substrate conditions, while Km reflects the substrate concentration at which the reaction rate is half of its maximum, providing an indication of the enzyme's affinity for the substrate. The ratio of these two parameters, kcat/Km, represents the catalytic efficiency of the enzyme. nih.govbiorxiv.org

Michaelis-Menten Parameters for MMP Hydrolysis of a Fluorogenic Substrate (fTHP-3)

| Enzyme | kcat (s⁻¹) | Km (μM) | Reference |

|---|---|---|---|

| MMP-1 | 0.080 | 61.2 | nih.govacs.org |

Enzymatic Reaction Modeling and Mechanistic Insights

The data obtained from kinetic studies using this compound can be used to model the enzymatic reaction and gain deeper mechanistic insights. nih.gov The hydrolysis of these substrates generally follows Michaelis-Menten kinetics, which assumes the formation of an enzyme-substrate complex that then breaks down to release the product. nih.gov

MMPs are zinc-dependent endopeptidases, and their catalytic mechanism involves a water molecule activated by the zinc ion in the active site. mdpi.com Kinetic studies using fluorogenic substrates have been instrumental in understanding the roles of different MMP domains in substrate recognition and catalysis. researchgate.net For instance, studies with C-terminal domain-deleted MMPs have shown that this domain can influence catalytic efficiency. nih.govacs.org

Furthermore, pre-steady-state kinetic analyses, which monitor the reaction on a millisecond timescale, can reveal the individual steps of the catalytic cycle, such as substrate binding and product release. nccr-must.ch These detailed kinetic investigations, made possible by sensitive fluorogenic substrates, are crucial for a comprehensive understanding of MMP function and for the rational design of specific inhibitors. nih.govresearchgate.net

Application of Fluorogenic Triple-Helical Peptide (THP) Models in Collagenolytic Research

Fluorogenic triple-helical peptides (fTHPs) represent a sophisticated class of substrates developed to investigate the specific mechanisms of collagen degradation by matrix metalloproteinases (MMPs). tandfonline.com These synthetic models are engineered to mimic the unique triple-helix structure of native collagen, providing a more physiologically relevant tool for studying enzyme activity compared to simpler, single-stranded peptides. tandfonline.comox.ac.ukacs.org The use of fTHPs allows for continuous and convenient kinetic evaluation of protease activity through fluorescence resonance energy transfer (FRET). springernature.comspringernature.comnih.gov This approach has yielded significant insights into the relative activities of different MMPs, their collagen preferences, and the specific roles of various enzyme domains in the process of collagenolysis. springernature.com

The design of fTHPs is a strategic process aimed at replicating the key features of an MMP cleavage site within a native collagen molecule. ox.ac.ukacs.org These synthetic mimics are typically homotrimeric peptide constructs that model a specific sequence, such as the MMP-1 cleavage site in type II collagen. ox.ac.ukacs.orgnih.gov

A core feature of these substrates is the incorporation of a fluorophore and a corresponding quencher group, positioned on opposite sides of the scissile bond. acs.orgresearchgate.net In the intact peptide, the close proximity of the quencher to the fluorophore suppresses fluorescence emission. tandfonline.com Upon enzymatic cleavage of the peptide backbone by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is proportional to the rate of hydrolysis. tandfonline.comnih.gov A commonly utilized fluorophore/quencher pair is (7-methoxycoumarin-4-yl)acetyl (Mca) and N-2,4-dinitrophenyl (Dnp). ox.ac.ukacs.orgnih.gov

For example, a well-characterized fTHP was designed with the sequence Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly∼Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg, where the '∼' indicates the cleavage site. acs.org To achieve the necessary triple-helical conformation, these peptides can be assembled using methods like covalent branching or non-covalent peptide self-assembly. tandfonline.comox.ac.ukacs.org

Kinetic studies using these mimics have provided detailed characterization of their hydrolysis by various MMPs. The fTHP known as fTHP-3, for instance, was shown to be hydrolyzed by several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-13, as well as by truncated forms of MMP-1 and MMP-3. acs.orgnih.gov The efficiency of hydrolysis, represented by the specificity constant (kcat/KM), varies significantly among these enzymes, highlighting their differing affinities for the triple-helical structure. acs.org

| Enzyme | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| MMP-13 | - | - | >1300 |

| MMP-1 | 0.080 | 61.2 | 1300 |

| MMP-1(Δ243-450) | - | - | ~1300 |

| MMP-2 | - | - | ~1300 |

| MMP-3 | - | - | <1300 |

| MMP-3(Δ248-460) | - | - | <1300 |

Data derived from studies on fTHP-3, a fluorogenic triple-helical peptide model of the MMP-1 cleavage site in type II collagen. The order of catalytic efficiency was determined as MMP-13 > MMP-1 ≈ MMP-1(Δ243-450) ≈ MMP-2 >> MMP-3 ≈ MMP-3(Δ248-460). acs.orgnih.gov

The scientific value of fTHPs lies in their ability to closely mimic the behavior of native collagen as a substrate for MMPs. tandfonline.comox.ac.ukacs.org Research has confirmed that these synthetic mimics are hydrolyzed by MMP-1 at the Gly∼Leu bond, which is the same bond cleaved in natural collagen, demonstrating high fidelity in substrate recognition. ox.ac.ukacs.orgnih.gov

A critical aspect that underscores their relevance is the dependence of hydrolysis on the triple-helical conformation. Studies comparing the enzymatic hydrolysis of an fTHP with its corresponding single-stranded peptide (fSSP) analog reveal significant differences in activation energy. For MMP-1, the activation energy for hydrolyzing the triple-helical fTHP-3 was found to be 3.4-fold higher than for its single-stranded counterpart. ox.ac.ukacs.orgnih.gov This energy difference is remarkably similar to that observed for MMP-1 hydrolysis of native type I collagen versus gelatin (denatured, single-stranded collagen), indicating that fTHPs successfully replicate the energetic barrier associated with unwinding the collagen helix, a prerequisite for cleavage. ox.ac.ukacs.orgnih.gov

Furthermore, the use of these models reinforces the established understanding of MMP domain requirements for effective collagenolysis. For many collagenases, such as MMP-1 and MMP-13, efficient degradation of the triple helix requires the coordinated action of both the catalytic (CAT) domain and the C-terminal hemopexin-like (HPX) domain. nih.gov Similarly, gelatinases like MMP-2 and MMP-9 utilize fibronectin type II (FN II) inserts within their catalytic domains for collagen binding. nih.gov Truncated forms of MMPs that lack these essential auxiliary domains are often capable of cleaving simple, single-stranded fluorogenic peptides but cannot digest native collagen, highlighting the limitations of non-helical substrates. chondrex.comsigmaaldrich.com Therefore, the successful hydrolysis of fTHPs by full-length, active enzymes confirms that these mimics serve as robust and accurate models for investigating true collagenolytic activity. tandfonline.commdpi.com

Advanced Research Applications and Emerging Methodologies

Integration of MMP Substrate III, Fluorogenic into In Vitro and Ex Vivo Models

The ability to measure MMP activity in environments that more closely mimic physiological conditions is crucial for understanding their role in health and disease. This compound has proven to be a valuable tool in this regard, enabling researchers to quantify enzyme activity directly within cellular and biological fluid-based models.

The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) systems, such as hydrogels, has been a significant step toward recapitulating the complex in vivo cellular microenvironment. researchgate.net Fluorogenic substrates like MMP Substrate III are being integrated into these systems to provide real-time, quantitative measurements of MMP activity. nih.gov

In one approach, a fluorogenic MMP substrate is covalently tethered to a poly(ethylene glycol) (PEG) hydrogel. nih.govnih.gov This functionalized hydrogel serves as a scaffold for encapsulated cells. As cells secrete active MMPs, the substrate is cleaved, separating a fluorophore from a quencher and generating a fluorescent signal that is proportional to the total MMP activity. nih.govpnas.org This method allows for the global assessment of MMP activity from a population of cells within the 3D construct and can be measured using a standard microplate reader. nih.govpnas.org

Research has demonstrated the utility of this system in various cell types. For instance, in human mesenchymal stem cells (hMSCs) encapsulated in PEG-norbornene (PEG-NB) hydrogels, an increase in cell seeding density correlated with higher MMP activity, as indicated by increased fluorescence. nih.gov Furthermore, the specificity of the cleavage was confirmed by the reduction of the fluorescent signal upon treatment with a broad-spectrum MMP inhibitor, GM 6001. nih.gov Similarly, this hydrogel-based assay has been used to study the effects of biochemical cues, such as transforming growth factor-beta 1 (TGF-β1) treatment on mammary epithelial cells, where an increase in MMP activity was observed and corroborated by traditional gelatin zymography. nih.gov The system is also sensitive enough to detect changes in MMP activity in response to biophysical cues, where more rigid hydrogels were found to increase MMP activity in hMSCs. nih.gov

The versatility of this technique is highlighted by its adaptability to different MMP-sensitive peptide sequences, allowing for the investigation of a range of MMPs. The table below summarizes findings from studies utilizing fluorogenic substrates in 3D culture systems.

| Cell Type | 3D Culture System | Key Finding | Citation |

| Human Mesenchymal Stem Cells (hMSCs) | PEG-NB Hydrogel | Increased cell density leads to increased MMP activity. More rigid hydrogels increase MMP activity. | nih.gov |

| Mammary Epithelial Cells | PEG-NB Hydrogel | TGF-β1 treatment stimulates a significant increase in MMP activity, comparable to zymography results. | nih.gov |

| Melanoma Cells | PEG Hydrogel | Used to investigate the effects of ERK pathway inhibitors on MMP activity in a 3D environment. | pnas.org |

| Human Fibrosarcoma (HT1080) & Breast Adenocarcinoma (MDA-MB-231) | Polyacrylamide Gels | Covalently incorporated fluorescent substrates detected multiple proteolytic bands, some not seen in gelatin zymography. | tandfonline.com |

This methodology provides a significant advantage over traditional assays, which often measure MMPs in conditioned media collected from the culture, by allowing for in situ, real-time monitoring of cell-mediated matrix remodeling. nih.gov

This compound is particularly well-suited for the direct quantification of MMP activity in complex biological fluids. cpcscientific.comsigmaaldrich.com Its design, often featuring the EDANS/DABCYL FRET pair, results in a relatively high emission wavelength for the fluorophore, which minimizes interference from the intrinsic fluorescence of components commonly found in biological media. cpcscientific.comsigmaaldrich.com This property allows for sensitive detection without the need for extensive sample purification.

The substrate has been successfully used to measure MMP activity in conditioned media from cell cultures and in synovial fluid from patients with joint diseases like rheumatoid arthritis. cpcscientific.comcore.ac.uk In studies of rheumatoid arthritis, a selective fluorogenic assay using a similar substrate demonstrated the ability to detect significantly elevated levels of active stromelysin-1 (MMP-3) in the synovial fluid of patients compared to controls. core.ac.uk The assay's utility in such complex media is enhanced by the use of inhibitor cocktails to block the activity of proteases other than the MMP of interest, thereby increasing the specificity of the measurement. core.ac.uk

Fluorogenic assays utilizing substrates like MMP Substrate III offer a rapid and convenient method for high-throughput analysis in 96-well plate formats. core.ac.uk The direct correlation between the rate of fluorescence increase and enzyme activity allows for the calculation of active MMP concentrations, often by comparison to a standard curve of the recombinant enzyme. core.ac.uk

The following table details the kinetic parameters of MMP Substrate III, highlighting its utility for various MMPs found in biological fluids.

| MMP Type | kcat/Km (M⁻¹s⁻¹) at pH 7.6, 37°C | Citation |

| MMP-1 | 21,000 | sigmaaldrich.com |

| MMP-2 | 619,000 | sigmaaldrich.com |

| MMP-3 | 40,000 | sigmaaldrich.com |

| MMP-9 | 206,000 | sigmaaldrich.com |

These kinetic values demonstrate the substrate's broad utility while also indicating a preference for certain MMPs, such as MMP-2. sigmaaldrich.com This information is critical for interpreting results from complex biological samples where multiple MMPs may be present.

Assessment of Cellular MMP Activity in 2D and 3D Culture Systems (e.g., hydrogels)

Biosensor Development Leveraging this compound

The inherent signaling mechanism of this compound makes it an ideal component for the development of sophisticated biosensors. These tools are designed to detect and quantify MMP activity with high sensitivity and spatiotemporal resolution, offering insights into the localized and dynamic nature of proteolysis in biological processes.

Fluorescence Resonance Energy Transfer (FRET) is the fundamental principle behind this compound. sigmaaldrich.com This substrate consists of a peptide sequence specifically recognized and cleaved by MMPs, flanked by a donor fluorophore and an acceptor quencher molecule. nih.gov In the intact state, the proximity of the quencher to the fluorophore suppresses its fluorescence emission. nih.gov Upon enzymatic cleavage of the peptide backbone, the donor and acceptor are separated, leading to a measurable increase in fluorescence. nih.govsigmaaldrich.com

This FRET mechanism has been harnessed to create biosensor platforms for visualizing localized MMP activity. By incorporating these substrates into matrices or tethering them to cellular structures, researchers can image where and when MMPs are active. For example, FRET-based sensors have been used to observe localized MMP activity at the leading edge of migrating cancer cells. nih.govnih.gov These advanced imaging techniques have provided critical evidence for the role of specific MMPs, such as membrane type 1-MMP (MT1-MMP), in cell invasion. nih.gov

The design of the peptide sequence within the FRET substrate is critical for its specificity. MMP Substrate III contains the sequence Pro-Gln-Gly-Leu, with the cleavage site typically occurring at the Gly-Leu bond, a sequence recognized by several MMPs. sigmaaldrich.com Other FRET substrates have been designed with sequences tailored for higher selectivity toward specific MMPs, such as MMP-13 or stromelysin-1 (MMP-3). core.ac.ukacs.org

The selection of the FRET pair is also crucial. The EDANS/DABCYL pair is commonly used in substrates like MMP Substrate III due to its favorable spectral overlap and the ability to measure fluorescence at wavelengths that minimize background from biological samples. cpcscientific.comsigmaaldrich.com

To improve the in vivo performance of fluorogenic MMP substrates, researchers have developed nanoprobe and nanomaterial-based strategies. These approaches aim to enhance properties such as blood half-life, tumor accumulation, and signal-to-noise ratio for imaging applications. researchgate.netnih.gov

One strategy involves conjugating fluorogenic peptide probes to nanocarriers like human serum albumin (HSA). researchgate.netsemanticscholar.org These MMP-sensitive albumin nanoprobes, which can be around 36 nm in diameter, are designed with a near-infrared fluorophore (e.g., Cy5.5) and a dark quencher (e.g., BHQ-3) linked by an MMP-sensitive peptide. researchgate.net In the absence of MMPs, the probe is quenched. Upon cleavage by MMPs, such as MMP-2 and MMP-9, which are often upregulated during angiogenesis, a strong fluorescent signal is generated. researchgate.net This approach has been successfully used for non-invasive optical imaging of MMP activity in a mouse hindlimb ischemia model, with the results correlating well with zymography and Western blot analyses. researchgate.net

Other nanomaterials, such as gold nanoparticles (AuNPs), have been used as efficient quenchers in FRET-based MMP detection systems. semanticscholar.org Quantum dots (QDs) have also been employed as energy donors in FRET or as labels in nanoprobes that become cell-permeable after MMP cleavage of a surface peptide. semanticscholar.orgnih.gov These nanoparticle-based strategies offer a platform for developing highly sensitive and specific probes for both in vitro diagnostics and in vivo imaging of MMP activity. semanticscholar.orgbmbreports.org

Electrochemical biosensors represent an alternative and powerful method for the quantitative detection of MMPs, offering high sensitivity, rapid response, and potential for miniaturization. electrochemsci.orgmdpi.comresearchgate.net These sensors often rely on the proteolytic activity of MMPs on a specific peptide substrate immobilized on an electrode surface. electrochemsci.org

In one common "signal-off" design, a peptide substrate is attached to a gold electrode. A redox reporter, such as methylene (B1212753) blue (MB), can be attached to the peptide. When the peptide is cleaved by an MMP, the fragment containing the redox reporter is released from the electrode surface, causing a decrease in the electrochemical signal (e.g., current) that is proportional to the MMP concentration. mdpi.com

Conversely, "signal-on" strategies have also been developed. In some cases, the cleavage of the peptide substrate can expose sites on the electrode for the attachment of a redox mediator, leading to an increase in the electrochemical signal. unipi.it Signal amplification strategies, such as using exonuclease III to cyclically degrade DNA strands that are part of the sensor complex, have been employed to achieve very low detection limits for MMPs like MMP-2. rsc.org

While many electrochemical biosensors for MMPs are based on immuno-recognition (immunosensors), those based on peptide cleavage offer a direct measure of enzymatic activity. electrochemsci.orgresearchgate.net Peptide substrates used in these sensors can be tailored for specificity to different MMPs, such as MMP-3 or MMP-9. mdpi.commdpi.com Recent developments include the use of nanomaterials like zinc oxide (ZnO) nanoparticles and nanorods to modify electrode substrates, enhancing the sensitivity and selectivity of the detection platform. mdpi.com These electrochemical methods have shown promise for quantifying MMPs in complex samples like serum, with detection limits reaching the picogram per milliliter range. electrochemsci.org

Nanoprobe and Nanomaterial-Enhanced Strategies for MMP Activity Imaging

In Vivo Imaging and Detection in Preclinical Animal Models

The transition from in vitro assays to in vivo applications represents a significant leap in understanding the dynamic roles of Matrix Metalloproteinases (MMPs) in complex biological systems. Fluorogenic substrates, including this compound, are pivotal tools in this transition, enabling the visualization and quantification of enzyme activity within a living organism.

The ability to monitor where and when MMPs are active in a living animal provides invaluable insights into disease progression and therapeutic response. Fluorogenic and other activatable probes have been successfully employed in various preclinical animal models to map the spatiotemporal dynamics of MMP activity.

In post-myocardial infarction (MI) remodeling, for instance, studies have utilized MMP-targeted imaging agents to track enzymatic activity over time. Following an induced MI in porcine and murine models, researchers observed distinct spatial and temporal patterns of MMP expression and activity. nih.gov Using a technetium-99m labeled MMP-targeted tracer, MMP activation was shown to increase nearly five-fold within the infarct region one week post-MI and remained elevated for up to a month. nih.gov This increased activity was not confined to the infarct zone but was also detected in the border and remote regions of the heart, particularly in the early post-MI period. nih.gov Such studies demonstrate a direct correlation between the location and timing of MMP activity and the progression of left ventricular dysfunction and remodeling. nih.govmdpi.com

Similarly, in cancer research, these probes are used to visualize MMP activity in tumor microenvironments. nih.govsnmjournals.org In vivo zymography, a technique using heavily fluoresceinated native collagens, allows for the visualization of collagen degradation by MMPs, revealing activity hot-spots within tumors. jove.com In a mouse model of cerebral ischemia, multispectral optoacoustic tomography (MSOT) combined with an MMP-activatable probe allowed for the noninvasive detection of MMP activity in the brain 48 hours after the ischemic event. snmjournals.org The signal from the activated probe was significantly higher in the ischemic hemisphere compared to the contralateral side, a finding validated by ex vivo near-infrared fluorescence (NIRF) imaging of brain slices. snmjournals.org These examples underscore the power of activatable substrates to provide a dynamic, four-dimensional (three spatial dimensions plus time) view of proteolysis in the context of a whole, living organism.

Table 1: Examples of In Vivo MMP Activity Visualization in Disease Models

| Disease Model | Imaging Modality | Key Findings | Reference(s) |

|---|---|---|---|

| Post-Myocardial Infarction (Pig, Mouse) | SPECT/CT, Gamma Counting | MMP activity increased ~5-fold in infarct region at 1 week post-MI and correlated with LV remodeling. | nih.govmdpi.com |

| Cerebral Ischemia (Mouse) | MSOT, NIRF | Higher MMP signal detected in the lesioned brain regions 48 hours after reperfusion. | snmjournals.org |

| Epithelial Ovarian Cancer (Mouse) | NIRF Imaging | MMP-3-sensitive probe detected enhanced activity in stromal cells surrounding cancer cells. | pnas.org |

| Fibrosarcoma (Mouse) | Planar Fluorescence Imaging | An activatable NIR probe showed tumor fluorescence >5-fold greater than muscle, which was reducible by an MMP inhibitor. | nih.gov |

While in vivo imaging with fluorogenic substrates is powerful, it presents significant challenges, primarily concerning specificity and sensitivity. d-nb.infojcancer.org

Specificity: The MMP family consists of over 25 members, many of which have overlapping substrate specificities. A substrate like this compound, which contains the Pro-Gln-Gly-Leu cleavage sequence, is cleaved efficiently by several MMPs, including MMP-2, MMP-9, MMP-3, and MMP-1. acs.orgmdpi.com This broad-spectrum activity, while useful for detecting global MMP upregulation, makes it difficult to attribute the signal to a single protease in a complex in vivo environment where multiple MMPs are co-expressed. To address this, researchers are designing probes with more selective peptide sequences or are developing advanced analytical methods to deconvolve the signals from multiple enzymes (see Section 5.4). For example, some probes have been developed to be more specific for certain MMP sub-families, such as the gelatinases (MMP-2 and MMP-9). nih.gov

Sensitivity: Achieving a high signal-to-background ratio is critical for sensitive detection in live animal imaging. Autofluorescence from tissues, particularly in the visible light spectrum, can interfere with the signal from the fluorogenic probe. snmjournals.org This has driven the development of probes that utilize near-infrared fluorescence (NIRF) dyes (e.g., Cy5.5), as light in this region (650-950 nm) has greater tissue penetration and encounters less tissue autofluorescence. jove.comd-nb.info The design of the probe itself is also crucial. Förster Resonance Energy Transfer (FRET) based probes, like this compound, are "activatable," meaning they are optically silent in their intact state and only become fluorescent upon cleavage. acs.orgmdpi.com This design principle inherently minimizes background signal and enhances sensitivity, as the signal is only generated at the site of enzyme activity. jove.comd-nb.info

Further sensitivity is achieved by conjugating fluorogenic probes to carrier molecules like polymers or nanoparticles. jcancer.org This strategy can improve the pharmacokinetic properties of the probe, leading to better accumulation at the target site and a stronger signal.

Table 2: Key Considerations for In Vivo Imaging Probes

| Consideration | Challenge | Mitigation Strategy | Reference(s) |

|---|---|---|---|

| Specificity | Overlapping substrate preference among MMP family members. | Design of more selective peptide sequences; Use of imaging modalities with higher resolution; Computational deconvolution of signals (PrAMA). | nih.govpnas.orgjcancer.org |

| Sensitivity | Low signal-to-background ratio due to tissue autofluorescence and poor probe accumulation. | Use of near-infrared (NIR) fluorophores; "Activatable" probe design (e.g., FRET); Conjugation to carrier molecules to improve pharmacokinetics. | jove.comd-nb.infojcancer.orgsnmjournals.org |

To overcome the limitations of simple fluorogenic substrates for in vivo use, more sophisticated tools known as proteolytic beacons or activatable probes have been developed. jove.comd-nb.info These probes are engineered to have their signal (often fluorescence) quenched until they are cleaved by a specific protease, thereby providing a high signal-to-noise ratio at the site of enzymatic activity. d-nb.inforesearchgate.net

A common strategy involves activatable cell-penetrating peptides (ACPPs). snmjournals.orgresearchgate.net An ACPP typically consists of a polycationic cell-penetrating peptide linked to a polyanionic peptide via a protease-cleavable sequence. The anionic domain neutralizes the cationic domain, preventing cellular uptake. When an MMP cleaves the linker, the polycationic peptide is liberated and can enter nearby cells, concentrating the imaging label within the tissue where protease activity is high. researchgate.net This approach has been successfully used for optical and MR imaging of MMP-2 and MMP-9 activity in tumors. researchgate.net

The design of these probes is highly modular and can be adapted for various imaging modalities and target proteases.

Optical Imaging: Many probes use a FRET pair consisting of a NIRF dye (e.g., Cy5.5) and a dark quencher (e.g., BHQ-3). d-nb.info This combination provides excellent signal quenching in the "off" state and a bright NIR signal in the "on" state, which is ideal for deep-tissue imaging in small animals. d-nb.info

Nuclear Imaging: The ACPP concept has been extended to nuclear imaging by functionalizing the peptide with a chelator (like DOTA) capable of binding radiometals for SPECT or PET imaging. researchgate.net This allows for highly sensitive, quantitative, whole-body imaging of protease activity.

Photodynamic Therapy (PDT): An innovative approach has created "photodynamic molecular beacons." In this design, a photosensitizer is linked to a singlet oxygen quencher via an MMP-cleavable peptide. In its intact state, the probe's ability to generate cytotoxic singlet oxygen upon light activation is suppressed. Cleavage by a tumor-associated MMP, such as MMP-7, restores this photodynamic activity, enabling targeted cancer therapy that is activated by the tumor's own enzymatic signature. d-nb.info

The rational design of these probes is an active area of research. For example, by analyzing the metabolites of an MMP-activatable probe using mass spectrometry, researchers identified sites of non-specific cleavage. snmjournals.org Based on this information, they synthesized a new probe with a D-amino acid at the non-specific cleavage site, which significantly improved the probe's specificity and resulted in a much higher tumor-to-background ratio in vivo. snmjournals.org

Considerations for Specificity and Sensitivity in Live Animal Imaging

Proteolytic Activity Matrix Analysis (PrAMA) for Deconvoluting Mixed Protease Activities

A major hurdle in studying protease activity in biological samples is that multiple proteases are often present and active simultaneously, and many substrates are not perfectly specific to a single enzyme. Proteolytic Activity Matrix Analysis (PrAMA) is an integrated experimental and mathematical framework designed to address this challenge by deconvoluting the activities of individual proteases from a complex mixture. nih.govnih.gov

The PrAMA method relies on measuring the cleavage rates of a panel of moderately specific FRET-based substrates. jcancer.orgnih.gov Each protease in a mixture will cleave the substrates in the panel with a unique pattern of efficiencies, creating a distinct "proteolytic signature." The core principle assumes that the total observed cleavage rate for each substrate is the linear sum of the cleavage rates from all active enzymes in the sample. acs.org

The process involves two key stages:

Calibration: A catalytic specificity matrix is created by measuring the cleavage efficiency (kcat/Km) of each individual purified protease (e.g., MMP-2, MMP-9, ADAM17) against each substrate in the panel. jcancer.org This matrix serves as a reference library of the unique cleavage signatures for each enzyme.

Inference: The panel of substrates is added to the biological sample of interest (e.g., cell lysate, cerebrospinal fluid), and the cleavage rate for each substrate is measured over time. jcancer.orgnih.gov A mathematical deconvolution algorithm then uses the calibration matrix to calculate the combination of individual enzyme activities that best explains the observed proteolytic signature in the sample. acs.org

PrAMA has been successfully used to distinguish the activities of closely related enzymes, such as different MMPs and ADAMs (A Disintegrin and Metalloproteinases), in cell culture and clinical samples. nih.govnih.gov For example, it was used to analyze cerebrospinal fluid from patients with neoplastic meningitis, revealing significantly increased activities of MMP-9, ADAM8, and ADAM17 compared to control individuals. jcancer.org This demonstrates the power of PrAMA to move beyond measuring "total MMP activity" and provide a more nuanced profile of specific protease activities, offering a valuable tool for biomarker discovery and high-throughput screening. acs.orgnih.gov

Research Challenges and Methodological Considerations with Mmp Substrate Iii, Fluorogenic

Limitations of Fluorogenic Substrates in Complex Biological Systems

While MMP Substrate III, Fluorogenic, which is comprised of a peptide with a specific MMP cleavage site (Gly-Leu) flanked by a fluorophore (EDANS) and a quencher (DABCYL), offers a sensitive tool for detecting MMP activity, its application in complex biological environments is not without limitations. sigmaaldrich.comsigmaaldrich.com

A significant challenge in using fluorogenic substrates is the potential for cleavage by proteases other than the intended MMP targets. tno.nl Complex biological samples, such as cell culture media and synovial fluid, contain a diverse array of proteases, including other metalloproteinases and serine proteases. tno.nl While this compound is designed with a peptide sequence preferentially cleaved by certain MMPs, the possibility of off-target cleavage exists. sigmaaldrich.comsigmaaldrich.com For instance, some proteases may exhibit promiscuous activity, hydrolyzing a range of protein substrates. creative-enzymes.com This non-specific proteolysis can lead to an overestimation of MMP activity, confounding the interpretation of results.

To address this, researchers often employ specific MMP inhibitors to confirm that the observed fluorescence signal is indeed from MMP activity. The addition of a broad-spectrum metalloproteinase inhibitor like EDTA or 1,10-phenanthroline (B135089) should abolish the signal if it is MMP-dependent. tno.nlacs.org Comparing results with and without such inhibitors helps to distinguish specific MMP-mediated cleavage from background proteolytic "noise."

Biological media are inherently complex mixtures containing various components, such as proteins, vitamins, and phenol (B47542) red, which can exhibit intrinsic fluorescence or cause optical disturbances. tno.nlinterchim.fr This background fluorescence can interfere with the signal from the fluorogenic substrate, reducing the signal-to-noise ratio and compromising the sensitivity of the assay. researchgate.net

This compound, which utilizes an EDANS fluorophore and a DABCYL quencher, is designed to minimize some of these issues. sigmaaldrich.comsigmaaldrich.com The relatively high emission wavelength of EDANS (around 485 nm) helps to reduce interference from common biological media components that tend to fluoresce at shorter wavelengths. tno.nlcpcscientific.com

Strategies to Mitigate Optical Interference:

| Mitigation Strategy | Description |

| Use of Appropriate Blanks | Subtracting the fluorescence of a "no enzyme" control and a "no substrate" control from the experimental samples can help to correct for background fluorescence from the media and the substrate itself. |

| High-Purity Reagents | Utilizing high-purity water and reagents for buffer preparation can minimize contamination with fluorescent impurities. interchim.fr |

| Selection of Fluorophore/Quencher Pair | Choosing pairs like EDANS/DABCYL with emission wavelengths outside the typical range of background fluorescence can enhance signal specificity. tno.nlcpcscientific.com |

| Instrumentation Settings | Optimizing the excitation and emission wavelength settings on the fluorometer can help to isolate the specific signal from the cleaved substrate. |

The inner filter effect (IFE) is a phenomenon that can significantly impact the accuracy of fluorescence-based assays, particularly at high substrate or sample concentrations. interchim.frnih.gov IFE occurs when components in the solution absorb either the excitation light intended for the fluorophore or the emitted fluorescence, leading to a non-linear relationship between fluorophore concentration and signal intensity. nih.gov This can result in an underestimation of enzyme activity and inaccurate determination of kinetic parameters like Km and kcat. nih.gov

To prevent the inner filter effect, it is crucial to ensure that the absorbance of the sample at both the excitation and emission wavelengths remains low, typically below 0.1. mdpi.com This can be achieved by working with dilute substrate concentrations. However, this may not always be feasible, especially when studying enzymes with high Km values. In such cases, mathematical correction models can be applied during data analysis to account for the IFE and obtain more accurate kinetic parameters. nih.gov

Mitigation of Optical Disturbances and Background Fluorescence in Biological Media

Practical Methodological Aspects in Kinetic and Specificity Studies

Beyond the inherent limitations of fluorogenic substrates, practical considerations in the experimental setup are critical for obtaining reliable and reproducible data on MMP kinetics and specificity.

MMPs are typically produced as inactive zymogens (pro-MMPs) and require activation to become catalytically competent. nih.gov In experimental settings, this is often achieved by using chemical activators like 4-aminophenylmercuric acetate (B1210297) (APMA) or by the action of other proteases. rndsystems.com The choice and concentration of the activator, as well as the incubation time and temperature, can significantly influence the level of active enzyme in the assay. Incomplete or excessive activation can lead to inaccurate kinetic measurements.

Furthermore, if working with recombinant MMPs that have been denatured and refolded, ensuring proper renaturation is essential for full enzymatic activity. The presence of tissue inhibitors of metalloproteinases (TIMPs) in biological samples can also complicate matters, as they can bind to and inhibit active MMPs, necessitating longer incubation times for complete activation. merckmillipore.com

The enzymatic activity of MMPs is highly dependent on the reaction conditions. Therefore, empirical optimization of parameters such as pH, temperature, and buffer composition is crucial for accurate kinetic and specificity studies. This compound, for example, is often assayed at a pH of 7.6 and a temperature of 37°C. sigmaaldrich.comsigmaaldrich.com

The incubation duration is another critical factor. For highly active enzymes or high substrate concentrations, short incubation times are necessary to ensure that the reaction remains in the initial velocity phase, where product formation is linear with time. Conversely, for detecting low levels of MMP activity, longer incubation times may be required to generate a sufficient fluorescence signal. tno.nl Progress curve analysis, which monitors the fluorescence signal over the entire course of the reaction, can provide a more comprehensive view of enzyme kinetics and can be used to derive kinetic parameters. nih.gov

Key Optimization Parameters for MMP Assays:

| Parameter | Considerations |

| pH | Optimal pH for the specific MMP being studied. |

| Temperature | Typically 37°C to mimic physiological conditions, but may be varied. |

| Buffer Composition | Should not interfere with enzyme activity or fluorescence. |

| Enzyme Concentration | Should be in a range that allows for accurate measurement of initial velocity. |

| Substrate Concentration | Should ideally be varied to determine Km and Vmax. |

| Incubation Time | Must be optimized to ensure the reaction is in the linear range. |